BenchChemオンラインストアへようこそ!

N-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-N-methylacetamide

Structural analog differentiation N-methylation Beta-blocker pharmacophore

N-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-N-methylacetamide (CAS 57494-85-6; molecular formula C₁₅H₂₄N₂O₃; MW 280.36) is the N-methyl derivative of practolol (CAS 6673-35-4), a prototypical second-generation cardioselective β₁-adrenoceptor antagonist. The compound retains the canonical aryloxypropanolamine pharmacophore essential for β-adrenoceptor blockade but incorporates an N-methyl substitution on the acetamide side chain, a structural modification that distinguishes it from both practolol (which bears an unsubstituted acetamide –NH–CO–CH₃) and acebutolol (which carries a butyramide side chain).

Molecular Formula C15H24N2O3
Molecular Weight 280.36 g/mol
CAS No. 57494-85-6
Cat. No. B13768935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-N-methylacetamide
CAS57494-85-6
Molecular FormulaC15H24N2O3
Molecular Weight280.36 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)N(C)C(=O)C)O
InChIInChI=1S/C15H24N2O3/c1-11(2)16-9-14(19)10-20-15-7-5-13(6-8-15)17(4)12(3)18/h5-8,11,14,16,19H,9-10H2,1-4H3
InChIKeyGNBAJVHACSTUPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-N-methylacetamide (CAS 57494-85-6): Structural Identity and Pharmacological Lineage for Informed Procurement


N-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-N-methylacetamide (CAS 57494-85-6; molecular formula C₁₅H₂₄N₂O₃; MW 280.36) is the N-methyl derivative of practolol (CAS 6673-35-4), a prototypical second-generation cardioselective β₁-adrenoceptor antagonist [1]. The compound retains the canonical aryloxypropanolamine pharmacophore essential for β-adrenoceptor blockade but incorporates an N-methyl substitution on the acetamide side chain, a structural modification that distinguishes it from both practolol (which bears an unsubstituted acetamide –NH–CO–CH₃) and acebutolol (which carries a butyramide side chain) [2]. As a member of the β₁-selective blocker subclass, this compound is positioned for research applications requiring cardioselective adrenergic antagonism with potential pharmacokinetic differentiation conferred by the N-methyl group. It is cataloged as a beta-adrenergic antagonist for non-human research use [3].

Why Generic Substitution Among Beta-Blockers Is Scientifically Unjustified: The Case for CAS 57494-85-6 Differentiation


Beta-adrenoceptor blocking agents are not pharmacologically interchangeable despite sharing a common receptor target. Compounds within this class diverge profoundly across four therapeutically consequential dimensions: cardioselectivity ratio (β₁/β₂ blockade), intrinsic sympathomimetic activity (ISA), membrane stabilizing activity (MSA), and pharmacokinetic disposition (lipophilicity, protein binding, metabolic route, and elimination half-life) [1]. The N-methylacetamide substitution present in CAS 57494-85-6 represents a defined structural variation relative to practolol that may alter hydrogen-bonding capacity at the receptor interface and shift metabolic clearance pathways away from hydrolytic deacetylation—a pathway implicated in practolol's idiosyncratic immunotoxicity via reactive metabolite formation [2]. Substituting this compound with metoprolol, atenolol, or propranolol in a research protocol therefore introduces uncontrolled variables in receptor selectivity, basal hemodynamic tone, and metabolite-dependent biological effects that can confound experimental interpretation [3].

Quantitative Differentiation Evidence: CAS 57494-85-6 (N-Methyl-Practolol) Versus Closest Beta-Blocker Comparators


Structural Differentiation: N-Methyl Acetamide Substitution Versus Practolol and Acebutolol

CAS 57494-85-6 incorporates an N-methyl substituent on the acetamide side chain, yielding the structure N-[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-N-methylacetamide (C₁₅H₂₄N₂O₃; MW 280.36), which distinguishes it from practolol (C₁₄H₂₂N₂O₃; MW 266.34; CAS 6673-35-4, bearing an unsubstituted –NH–CO–CH₃ acetamide) and acebutolol (C₁₈H₂₈N₂O₄; MW 336.43, bearing an N-butyramide side chain) [1]. This N-methyl modification eliminates the amide N–H hydrogen bond donor present in practolol, potentially altering receptor binding kinetics and reducing susceptibility to the oxidative N-hydroxylation metabolic pathway that generates reactive, protein-reactive intermediates implicated in practolol's oculomucocutaneous toxicity [2]. Systematic structure-activity relationship studies on the aryloxypropanolamine series demonstrate that para-substituent modifications on the phenyl ring critically govern both cardioselectivity and metabolic fate [3].

Structural analog differentiation N-methylation Beta-blocker pharmacophore Medicinal chemistry

Cardioselectivity Index: Practolol-Scaffold β₁/β₂ Blockade Ratio Exceeds 1,000 Versus Acebutolol at 30

The cardioselectivity of the practolol pharmacophore—which CAS 57494-85-6 shares—has been quantitatively defined through pA₂ determination on isolated guinea-pig left atrium (β₁) and trachea (β₂). The pA₂ left atrium/pA₂ trachea ratio exceeds 1,000 for practolol, indicating profound β₁-selectivity, compared to a ratio of only 30 for acebutolol and a negligible ratio for the β₂-selective agent butoxamine [1]. In anesthetized dogs, practolol was eight times more potent at blocking cardiac (chronotropic) responses to isoprenaline than peripheral vascular (β₂-mediated vasodilator) responses, whereas propranolol and oxprenolol were actually more potent at blocking peripheral than cardiac β-receptors—a reversed selectivity profile [2]. An independent adenylate cyclase study using purified rabbit heart, lung, and uterus membranes yielded Kb ratio (lung/heart) values of 0.65 for practolol versus 1.23 for atenolol, consistent with practolol's greater functional cardioselectivity [3].

Cardioselectivity pA2 ratio Beta-1 adrenoceptor Guinea-pig isolated organ

Intrinsic Sympathomimetic Activity (ISA): Resting Heart Rate Preservation Versus Non-ISA Beta-Blockers

The practolol scaffold possesses moderate intrinsic sympathomimetic activity (ISA), a partial agonist property that meaningfully differentiates it from beta-blockers lacking ISA. In a direct head-to-head crossover study of 29 patients with stable angina pectoris, resting heart rate was significantly lower on metoprolol (devoid of ISA) than on practolol (moderate ISA) or H 87/07 (high ISA) [1]. In healthy volunteers, a single oral dose of 250 mg practolol reduced exercise-induced tachycardia by 28% (heart rate from 153.8 ± 9.8 to ~110.7 beats/min) but—critically—did not significantly reduce resting heart rate, whereas propranolol (80 mg) and metoprolol (100 mg) both significantly reduced resting heart rate while achieving comparable exercise tachycardia reductions of 27% and 30% respectively [2]. Harms et al. (1978) further demonstrated that intravenous propranolol, atenolol, and metoprolol exerted a stronger effect on resting heart rate than practolol, acebutolol, and pindolol, a difference attributed to the ISA of the latter group [3].

Intrinsic sympathomimetic activity Resting heart rate Partial agonism Exercise tachycardia

Coronary Blood Flow Preservation in Ischemic Myocardium: ISA-Dependent Differentiation from Propranolol and Atenolol

In an anesthetized dog model of regional myocardial ischemia using radioactive microsphere blood flow measurement, beta-blockers with ISA (practolol and pindolol) preserved transmural myocardial blood flow in both ischemic and non-ischemic zones, whereas beta-blockers devoid of ISA (propranolol and atenolol) significantly reduced transmural blood flow in both regions [1]. In a separate canine myocardial infarction study, propranolol (0.1 mg/kg) administered 2–3 hours after coronary artery ligation significantly decreased blood flow in both normally perfused and ischemic regions, while practolol (0.5 mg/kg) decreased flow only in normally perfused myocardium; blood flow in the ischemic area remained unchanged with practolol [2]. Wollam et al. (1979) demonstrated that in terms of hemodynamic safety, acebutolol was less cardioselective than practolol and induced greater β₂-mediated arteriolar effects [3].

Coronary blood flow Myocardial ischemia Intrinsic sympathomimetic activity Microsphere blood flow measurement

Absence of Membrane Stabilizing Activity: Differentiation from Propranolol

The practolol scaffold lacks membrane stabilizing activity (MSA; also termed quinidine-like or local anesthetic activity), a property that cleanly separates it from propranolol [1]. Unlike propranolol, which at therapeutic concentrations exerts direct membrane effects including inhibition of fast sodium channels, practolol did not enhance the incorporation of chromophoric probes (DTNB or TNBS) into erythrocyte membranes, indicating an absence of membrane-perturbing actions shared by class I antiarrhythmics like quinidine and lidocaine [2]. Clinically, this pharmacological distinction is material: the Drug and Therapeutics Bulletin (1975) noted that practolol was 'a cardioselective β-blocker with intrinsic sympathomimetic action but no quinidine-like action,' a profile that made it preferable for patients with impaired cardiac function [3]. McDevitt et al. (1977) confirmed that both practolol and oxprenolol possess ISA, whereas propranolol and sotalol possess MSA without ISA [1].

Membrane stabilizing activity Quinidine-like effect Antiarrhythmic mechanism Erythrocyte membrane

Pharmacokinetic Extremes: Renal Clearance Dominance, Zero Protein Binding, and Extended Half-Life Versus Hepatically-Cleared Comparators

The practolol scaffold occupies an extreme position among beta-blockers in its pharmacokinetic profile. It is the most hydrophilic beta-blocker in clinical-class use, is not bound to plasma proteins, undergoes minimal hepatic metabolism, and is cleared renally in unchanged form to the extent of approximately 85% of the administered dose [1]. The plasma half-life of practolol is 10–13.2 hours in subjects with normal renal function, substantially longer than metoprolol (3–4 hours, extensive hepatic CYP2D6 metabolism) and propranolol (2–5 hours, high first-pass hepatic extraction with bioavailability of only ~30%) [2]. Carruthers et al. (1974) established that a blood practolol level of 1.0–1.4 µg/mL was required for near-maximum beta-blockade, that half-life was 10–11 hours, and that a 400 mg oral dose was needed to maintain blockade for 24 hours [3]. Bodem and Chidsey (1973) confirmed quantitative urinary recovery after intravenous administration, a volume of distribution of 1.6 L/kg, and renal clearance of 135 mL/min—equal to the drug's total body clearance [4]. Note: the N-methyl substitution in CAS 57494-85-6 may modestly increase lipophilicity and shift clearance toward hepatic pathways relative to practolol; experimental verification of the pharmacokinetic profile of this specific analog is warranted.

Pharmacokinetics Renal clearance Protein binding Half-life Hydrophilicity

Optimal Research Application Scenarios for CAS 57494-85-6 (N-Methyl-Practolol) Based on Quantitative Differentiation Evidence


Cardioselective Beta-Blockade in Experimental Models Requiring Uncontaminated β₁-Antagonism with Minimal β₂ Confounding

The >1,000-fold cardioselectivity ratio (pA₂ atrium/trachea) of the practolol scaffold [1] positions CAS 57494-85-6 for isolated cardiac β₁-adrenoceptor blockade protocols—such as Langendorff perfused heart studies, isolated atrial/ventricular myocyte electrophysiology, and in vivo chronotropic/inotropic response assessment—where concurrent β₂-mediated bronchoconstriction or peripheral vasoconstriction would confound the experimental readout. The compound's eight-fold greater potency on cardiac versus peripheral vascular β-receptors [2] provides a wide experimental window for cardiac-specific interrogation without the need for adjunctive β₂-antagonist co-administration.

Ischemic Myocardium Research Protocols Requiring Coronary Flow Preservation During Beta-Blockade

For Langendorff ischemia-reperfusion models, in vivo coronary ligation studies, and microsphere-based regional myocardial blood flow determinations, the practolol scaffold's ISA-mediated preservation of ischemic-zone perfusion [3] provides a critical experimental advantage over non-ISA beta-blockers (propranolol, atenolol, metoprolol) that reduce ischemic-zone blood flow. CAS 57494-85-6 is the appropriate beta-blocker selection when the experimental objective is to study the effects of β₁-blockade on infarct size, arrhythmogenesis, or contractile recovery without the confounding variable of drug-induced reductions in collateral or residual coronary flow to the ischemic territory.

Pharmacokinetic and Drug Metabolism Studies on Structure-Kinetic Relationships in the Aryloxypropanolamine Series

The extreme hydrophilicity, zero protein binding, predominant renal clearance (~85% unchanged), and extended half-life (10–13 hours) of the practolol scaffold [4] make CAS 57494-85-6 a valuable comparator compound for structure-pharmacokinetic relationship (SPKR) studies. The N-methyl substitution in CAS 57494-85-6 introduces a controlled structural variable—elimination of the amide N–H proton and addition of one methyl group—enabling systematic investigation of how minor N-alkyl modifications shift the clearance mechanism from renal to hepatic, alter the volume of distribution, and affect the metabolic pathway away from the N-hydroxylation/deacetylation route implicated in practolol's idiosyncratic immunotoxicity [5].

Beta-Adrenoceptor Pharmacological Tool Compound for Differentiating ISA-Dependent from ISA-Independent Effects

The moderate ISA of the practolol scaffold—manifested as preservation of resting heart rate and cardiac output while effectively blocking exercise- or catecholamine-induced tachycardia [6]—makes CAS 57494-85-6 a valuable pharmacological tool for protocols designed to dissect ISA-dependent beta-blocker effects (coronary flow maintenance, avoidance of resting bradycardia, reduced bronchospasm risk) from ISA-independent effects (pure competitive antagonism at cardiac β₁-receptors). Its lack of membrane stabilizing activity [7] further simplifies interpretation by eliminating the class I antiarrhythmic confound present with propranolol.

Quote Request

Request a Quote for N-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.